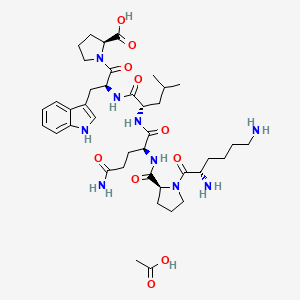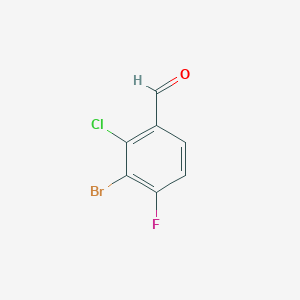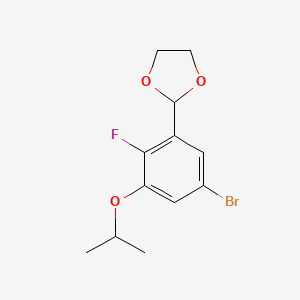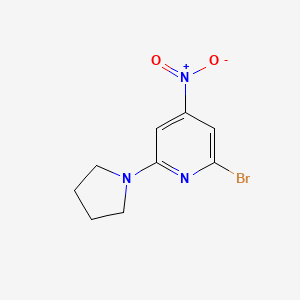
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with bromine, nitro, and pyrrolidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
Pyrrolidinylation: The attachment of a pyrrolidinyl group to the pyridine ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and pyrrolidinylation processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidinyl group to a more oxidized state.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include pyrrolidinyl ketones or carboxylic acids.
Reduction: The primary product is 2-amino-4-nitro-6-(pyrrolidin-1-yl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized pyridine derivatives.
作用機序
The mechanism of action of 2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to biological targets. The bromine atom may facilitate further functionalization, allowing the compound to interact with various pathways and enzymes.
類似化合物との比較
Similar Compounds
2-Bromo-6-(pyrrolidin-1-yl)pyridine:
4-Nitro-2-(pyrrolidin-1-yl)pyridine: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
2-Bromo-4-nitropyridine: Lacks the pyrrolidinyl group, which may decrease its biological activity.
Uniqueness
2-Bromo-4-nitro-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H10BrN3O2 |
|---|---|
分子量 |
272.10 g/mol |
IUPAC名 |
2-bromo-4-nitro-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10BrN3O2/c10-8-5-7(13(14)15)6-9(11-8)12-3-1-2-4-12/h5-6H,1-4H2 |
InChIキー |
KSHCNNDLEHQDCW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



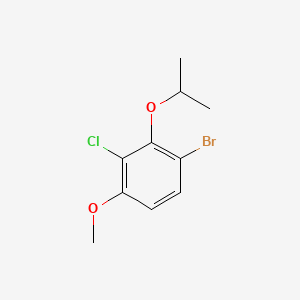
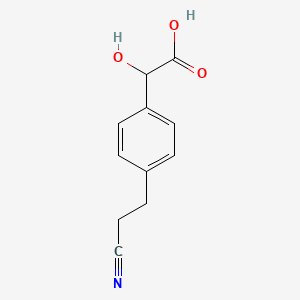
![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)
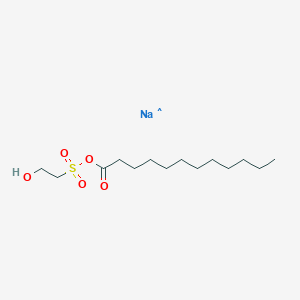
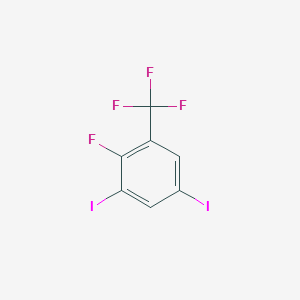
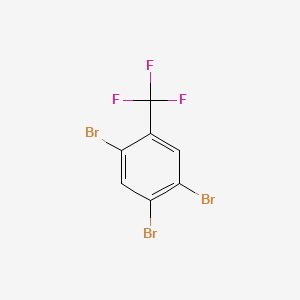
![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)


![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
